molecular formula C19H21IN2O3 B244922 2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No. B244922
M. Wt: 452.3 g/mol
InChI Key: DRBMBQGEHHDQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves the inhibition of various enzymes, including protein tyrosine phosphatases and histone deacetylases. This inhibition leads to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in lab experiments include its potent inhibitory activity against various enzymes and its ability to modulate various cellular processes. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are many future directions for the use of 2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in scientific research. These include its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to determine its optimal dosage and administration and to elucidate its mechanism of action.

Synthesis Methods

The synthesis of 2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves the reaction of 4-amino-3-methoxybenzoic acid with pentanoyl chloride to obtain 4-(pentanoylamino)-3-methoxybenzoic acid. The resulting compound is then reacted with 2-iodobenzoyl chloride in the presence of a base to obtain 2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide.

Scientific Research Applications

2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been extensively used in scientific research as a tool for studying various biological processes. It has been found to exhibit potent inhibitory activity against various enzymes, including protein tyrosine phosphatases and histone deacetylases. These enzymes play a critical role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.

properties

Molecular Formula

C19H21IN2O3

Molecular Weight

452.3 g/mol

IUPAC Name

2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H21IN2O3/c1-3-4-9-18(23)22-16-11-10-13(12-17(16)25-2)21-19(24)14-7-5-6-8-15(14)20/h5-8,10-12H,3-4,9H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

DRBMBQGEHHDQFS-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2I)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2I)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.